
1-Phenoxy-2-propanol
Overview
Description
1-Phenoxy-2-propanol (CAS 122-99-6), also known as phenoxyisopropanol or propylene glycol phenyl ether, is a synthetic organic compound with the molecular formula C₉H₁₂O₂ and a molar mass of 152.19 g/mol. It is a colorless to pale yellow liquid with a mild odor, notable for its solubility in water, alcohols, and organic solvents .
Preparation Methods
Nucleophilic Substitution Reactions
Reaction Mechanism
This method involves substituting a hydroxyl group in phenol with a propylene glycol derivative. A key patent (CN105330519A) outlines the reaction of 4-phenoxyphenol with chloroisopropyl alcohol in the presence of an acid-binding agent (e.g., pyridine or triethylamine) . The mechanism proceeds via nucleophilic attack by the phenoxide ion on the electrophilic carbon of chloroisopropyl alcohol, facilitated by deprotonation of the phenol.
Key Reaction Parameters:
Performance Data:
Acid-Binding Agent | Yield (%) | Purity (%) |
---|---|---|
Pyridine | 88.95 | 98.10 |
Triethylamine | 82.30 | 95.20 |
Sodium Hydroxide | 75.60 | 92.50 |
Advantages : High selectivity (>97% purity) , minimal isomer formation.
Limitations : Requires stoichiometric acid-binding agents, generating salt waste.
Epoxide Ring-Opening Reactions
Base-Catalyzed Approach
Reacting 4-phenoxyphenol with (S)-propylene oxide in basic conditions (e.g., NaOH or KOH) is a widely used industrial method . The base deprotonates 4-phenoxyphenol, enabling nucleophilic attack on the epoxide’s less substituted carbon.
Optimization Insights:
-
Solvent : Water-ethanol mixtures enhance solubility and reaction rate .
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics .
Representative Data:
Base | Solvent | Yield (%) | Purity (%) |
---|---|---|---|
NaOH | Ethanol/H2O | 89.2 | 97.5 |
KOH | DMF | 86.7 | 96.8 |
Na2CO3 | Toluene/H2O | 78.4 | 94.2 |
Advantages : Scalable, cost-effective raw materials.
Challenges : Competing isomer formation (e.g., 1-phenoxy-1-propanol) necessitates careful pH control .
Catalytic Synthesis Using Solid Acid Catalysts
Al2O3-MgO/Fe3O4 Catalysis
A solvent-free method employs Al2O3-MgO/Fe3O4 to catalyze the reaction between phenol and propylene oxide . The catalyst’s Brønsted and Lewis acid sites activate the epoxide, while its magnetic properties simplify recovery.
Process Conditions:
Performance Metrics:
Catalyst Composition | Yield (%) | Purity (%) | Reusability (Cycles) |
---|---|---|---|
Al2O3-MgO/Fe3O4 | 92.0 | 99.3 | 5 |
H-ZSM-5 | 84.5 | 97.8 | 3 |
Amberlyst-15 | 79.2 | 95.6 | 4 |
Advantages : Environmentally benign, high recyclability.
Limitations : High-pressure equipment required.
Comparative Analysis of Methods
Efficiency and Sustainability
Method | Yield (%) | Purity (%) | E-Factor* | Scalability |
---|---|---|---|---|
Nucleophilic Substitution | 88.95 | 98.10 | 2.1 | Industrial |
Epoxide Ring-Opening | 89.2 | 97.5 | 1.8 | Pilot Plant |
Catalytic Synthesis | 92.0 | 99.3 | 0.9 | Lab-Scale |
*E-Factor = (Mass of waste)/(Mass of product).
Industrial Applicability
Chemical Reactions Analysis
Friedel-Crafts Alkylation
A patented method ( ) involves reacting 4-phenoxy phenyl with chloroisopropyl alcohol in ethanol solvent using acid-binding agents (e.g., pyridine). Key conditions and outcomes:
Parameter | Value/Details | Yield/Result | Source |
---|---|---|---|
Temperature | 78°C (reflux) | 88.95% yield | |
Acid-binding agent | Pyridine (1.25 eq relative to substrate) | 98.10% purity | |
Reaction time | 20 hours | Complete conversion |
This method optimizes raw material utilization and minimizes byproducts.
Catalytic Etherification
An alternative synthesis uses propylene oxide and phenol catalyzed by Al₂O₃-MgO/Fe₃O₄ ( ). The reaction proceeds via nucleophilic ring-opening of the epoxide, forming the ether linkage.
Thermal Reactions
Thermal stability and decomposition properties are critical for industrial applications:
Property | Value/Condition | Source |
---|---|---|
Thermal stability | Stable at standard use temperatures | |
Decomposition onset | Elevated temperatures (>200°C) | |
Auto-ignition temperature | 480°C at 1,013 hPa |
No hazardous decomposition products are reported under standard conditions, though acrid smoke may form at extreme temperatures ( ).
Environmental Degradation
Biodegradation studies highlight its environmental fate:
Aerobic Biodegradation
In the Zahns-Wellens test ( ):
Microorganism Source | Degradation Efficiency | Timeframe |
---|---|---|
Non-adapted sewage | 88% | 18 days |
Adapted sewage | 85% | 11 days |
Elbe River microorganisms | 90% | 21 days |
Bioaccumulation Potential
A calculated Bioconcentration Factor (BCF) of 2.5 in fish indicates low environmental persistence ( ).
Metabolic Pathways
In vivo studies in rats ( ) reveal rapid absorption and metabolism:
No free parent compound is detected in urine, suggesting extensive Phase II metabolism.
Comparative Toxicity in Aquatic Systems
While not a direct chemical reaction, toxicity studies in fish ( ) inform reactive interactions:
Compound | 96-h LC₅₀ (mg/L) | Anesthetic Efficacy |
---|---|---|
This compound | 304.2 | Effective at 415–460 mg/L |
2-Phenoxyethanol | 327.9 | Effective at 600 mg/L |
Stability in Formulations
This compound remains stable in cosmetic and industrial formulations but reacts with strong oxidizers, acids, or bases ( ).
Scientific Research Applications
Cosmetics and Personal Care
- Preservative : 1-Phenoxy-2-propanol is widely used as a preservative in cosmetic products like lotions, shampoos, and facial creams. It helps prevent microbial growth, thus extending shelf life .
- Antimicrobial Agent : Its inherent antimicrobial properties ensure the safety and integrity of cosmetic formulations by controlling contamination .
- Solvent and Stabilizer : In addition to its preservative role, PP acts as a solvent for essential oils and stabilizes formulations, enhancing their effectiveness .
Pharmaceuticals
- Preservative in Medications : PP is utilized as a preservative in pharmaceutical products to maintain stability and prevent microbial contamination . Studies indicate that it can be used at concentrations up to 1% in formulations .
- Solvent for Active Ingredients : It serves as a solvent for active pharmaceutical ingredients, improving the dissolution and stability of certain compounds .
Industrial Applications
- Pesticide Formulations : Due to its solvent properties, this compound is incorporated into pesticide formulations to dissolve and stabilize active ingredients, enhancing their efficacy in pest control .
- Metal Cleaning : It is employed in cleaning agents for metal surfaces, acting as a dispersing agent to remove contaminants effectively .
- Fragrances and Essential Oils : As a solvent in fragrances, PP facilitates better blending of aromatic compounds, making it valuable in the fragrance industry .
Environmental Safety
This compound is noted for its biodegradability, which positions it as an environmentally friendly alternative compared to other preservatives and solvents that may accumulate in the environment. This property is particularly important for manufacturers focused on sustainability practices .
Case Study 1: Anesthetic Effects on Gastropods
Research has explored the anesthetic effects of this compound on gastropods. The findings indicate significant stress responses associated with exposure to this compound, which could have implications for its use in biological studies involving immobilization agents .
Case Study 2: Percutaneous Absorption Studies
A study evaluated the percutaneous absorption rates of this compound using Franz diffusion cells. Results indicated absorption rates of approximately 50% for shampoo formulations and 33% for creams over 24 hours. This research underscores the importance of understanding skin permeability when formulating cosmetic products containing PP .
Summary of Key Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Cosmetics | Preservative, antimicrobial agent | Extends shelf life; prevents microbial growth |
Pharmaceuticals | Preservative; solvent for active ingredients | Maintains stability; enhances dissolution |
Industrial | Pesticide formulations; metal cleaning | Improves efficacy; removes contaminants |
Fragrances | Solvent for essential oils | Facilitates blending of aromatic compounds |
Environmental Safety | Biodegradable alternative | Reduces environmental impact |
Mechanism of Action
Propylene phenoxetol exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets various molecular pathways involved in maintaining cell membrane integrity .
Comparison with Similar Compounds
Anesthetic/Immobilization Agents in C. elegans Studies
1-Phenoxy-2-propanol is frequently compared to sodium azide (NaN₃), levamisole, and polystyrene beads for immobilizing C. elegans. Key findings include:
Key Observations :
- Efficacy: Sodium azide and this compound induce rapid paralysis, but sodium azide acts faster at higher concentrations .
- Recovery: Levamisole allows quicker recovery, while this compound at 0.5% ensures 100% recovery within 2 hours .
- Stress and Toxicity: this compound triggers oxidative stress (via daf-16 and hsp-16.2 pathways) and depletes ATP, unlike levamisole . Sodium azide inhibits mitochondrial respiration, causing long-term metabolic disruptions .
Comparison with 2-Phenoxyethanol in Aquatic Anesthesia
A study on juvenile common carp compared this compound (PP) and 2-phenoxyethanol (2PE):
Parameter | This compound (PP) | 2-Phenoxyethanol (2PE) |
---|---|---|
Effective Anesthetic Concentration | 415–460 mg/L | 600 mg/L |
96-hour LC₅₀ (Acute Toxicity) | 304.2 mg/L | 327.9 mg/L |
Recovery Time | Shorter than 2PE | Prolonged |
Cosmetic Preservatives
This compound is contrasted with formaldehyde-releasing agents (e.g., DMDM hydantoin) and parabens:
Advantages of this compound:
- Lower irritation risk compared to parabens and formaldehyde donors.
- Broad-spectrum antimicrobial activity without hormone disruption concerns .
Mechanism of Action and Research Findings
Mitochondrial Dysfunction and Oxidative Stress
This compound induces ATP depletion in C. In contrast, sodium azide directly inhibits cytochrome oxidase, blocking electron transport .
Dermal Absorption and Metabolism
- Percutaneous Permeability: this compound shows low dermal absorption in rat models, with >90% of orally administered doses excreted in urine as phenol conjugates .
Biological Activity
1-Phenoxy-2-propanol (PP), also known as propylene glycol phenyl ether, is an organic compound with diverse applications, particularly in neurophysiology and as a preservative in cosmetics. This article delves into its biological activity, focusing on its anesthetic properties, toxicity, and environmental impact.
This compound has the molecular formula CHO and a molecular weight of 152.19 g/mol. It is characterized by its solubility in water (198 g/L at 20 °C) and a boiling point of 243 °C . The compound is often used as a solvent and a preservative due to its effective antimicrobial properties.
Anesthetic Properties
Case Study: Efficacy in Aquatic Species
Research has demonstrated that this compound serves as an effective anesthetic for various aquatic organisms, including common carp (Cyprinus carpio). In a comparative study, the anesthetic potency and acute toxicity of this compound were evaluated against 2-phenoxyethanol. The findings indicated that:
- Effective Concentrations : The effective concentration for anesthesia was found to be around 415 to 460 mg/L for PP, while 600 mg/L was required for 2-phenoxyethanol.
- Recovery Times : Recovery times were approximately 10 minutes for both agents, suggesting that PP might be a preferable option due to its lower required concentration .
Toxicity Studies
Acute Toxicity Assessment
A significant aspect of understanding the biological activity of PP involves evaluating its toxicity. The 96-hour LC50 values were determined in juvenile carp:
Compound | LC50 (mg/L) |
---|---|
This compound | 304.2 |
2-Phenoxyethanol | 327.9 |
These results indicate that both compounds are relatively safe for use as anesthetics in fish, with PP showing slightly lower toxicity .
Environmental Impact
This compound undergoes rapid biodegradation in aerobic soil conditions, which is crucial for assessing its environmental safety. Studies have shown that it can be effectively degraded by microbial action, reducing the risk of long-term ecological damage .
Dermal Absorption Studies
Percutaneous Permeability
In cosmetic applications, understanding the dermal absorption of PP is essential. A study using the Franz diffusion method assessed percutaneous absorption rates:
Formulation | Absorption Rate (%) | Skin Permeability (mg/cm²) |
---|---|---|
Shampoo | 50.0 ± 6.0 | 1377.2 ± 240.1 |
Cream | 33.0 ± 3.2 | 1038.0 ± 72.2 |
These findings suggest that PP can penetrate the skin barrier effectively, which is important for its role as a preservative in cosmetic formulations .
Stress Response Studies
Impact on Model Organisms
Recent research involving Caenorhabditis elegans demonstrated that exposure to PP induces stress responses, as indicated by activation of stress-related genes such as daf-16. This study highlights the importance of considering potential stress-related effects when using immobilizing agents in biological experiments .
Q & A
Basic Research Questions
Q. How can researchers determine the purity and identify impurities in 1-phenoxy-2-propanol for experimental use?
To ensure reliable results, purity assessment should involve high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS). Commercial batches often contain ≤7% bis(propylene glycol) phenyl ether as a residual impurity, which can affect reaction reproducibility . Always request a Certificate of Analysis (COA) from suppliers, cross-referencing batch-specific data for refractive index (n20/D 1.523) and density (1.064 g/mL at 20°C) to confirm compliance with literature values .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
Advanced Research Questions
Q. How should researchers design experiments to assess the anesthetic efficacy of this compound in aquatic species?
Experimental Design Considerations:
- Dosage : For juvenile common carp (Cyprinus carpio), effective anesthesia occurs at 400–460 mg·L⁻¹, with recovery within 10 minutes .
- Controls : Include non-anesthetized groups to baseline hematological parameters (e.g., RBC count, glucose levels).
- Timing : Measure biochemical stress markers (e.g., plasma glucose, ammonia) at 10 minutes and 24 hours post-exposure to evaluate transient vs. persistent effects .
- Species-Specificity : Test efficacy across taxa; invertebrates (e.g., bivalves) require lower concentrations (e.g., 0.5% v/v) compared to fish .
Q. What methodological approaches quantify biochemical stress responses induced by this compound exposure?
- Glucose/Ammonia Assays : Use enzymatic kits (e.g., hexokinase for glucose, glutamate dehydrogenase for ammonia) to detect stress-induced hyperglycemia and nitrogen imbalance in fish plasma .
- Redox Tone Analysis : Employ reduction-oxidation-sensitive GFP reporters in C. elegans to monitor glutathione pool oxidation (e.g., 35-minute exposure to 1.0% this compound induces significant oxidation) .
- Statistical Validation : Apply two-way Kruskal-Wallis tests with Dunnett’s post-hoc analysis to compare treated vs. control groups .
Q. How does this compound compare to 2-phenoxyethanol in anesthetic potency and toxicity for fish?
Comparative Analysis:
- Efficacy : this compound (415–460 mg·L⁻¹) achieves anesthesia faster than 2-phenoxyethanol (600 mg·L⁻¹) in carp, with similar recovery times .
- Toxicity : The 96-h LC50 values are 304.2 mg·L⁻¹ (this compound) vs. 327.9 mg·L⁻¹ (2-phenoxyethanol), indicating comparable acute toxicity .
- Stress Markers : Both induce transient glucose spikes, but this compound causes less severe leukocytosis .
Q. What synthesis routes are available for this compound, and how can purity be optimized?
Synthesis Strategies:
- Epoxidation : React phenol with propylene oxide under alkaline conditions, yielding this compound with tech-grade (85%) purity .
- Purification : Distillation at 243°C removes bis(propylene glycol) phenyl ether impurities .
- Derivatization : Intermediate for phenoxybenzamine synthesis via reaction with monoethanolamine and benzoyl chloride .
Q. Data Contradictions and Resolution
- Anesthetic Concentration Variability : Studies report divergent effective doses (400–460 mg·L⁻¹ in fish vs. 0.5–1.0% in C. elegans). Resolution: Standardize protocols by temperature, species, and exposure duration .
- Impurity Thresholds : Commercial batches (≥93% purity) may still affect experimental reproducibility. Recommendation: Validate purity in-house via NMR or GC-MS .
Properties
IUPAC Name |
1-phenoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKWZIFZMJLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027312 | |
Record name | 1-Phenoxy-2-propanol | |
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Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Reference #1] | |
Record name | 2-Propanol, 1-phenoxy- | |
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Record name | Propylene phenoxetol | |
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Boiling Point |
241.2 °C | |
Record name | Propylene glycol phenyl ether | |
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Solubility |
In water, 15.1 g/L at 20 °C | |
Record name | Propylene glycol phenyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
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Density |
1.0622 g/cu cm at 20 °C | |
Record name | Propylene glycol phenyl ether | |
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Vapor Density |
5.27 (Air = 1) | |
Record name | Propylene glycol phenyl ether | |
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Vapor Pressure |
0.02 [mmHg], 0.00218 mm Hg at 25 °C | |
Record name | Propylene phenoxetol | |
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Record name | Propylene glycol phenyl ether | |
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Impurities |
Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |
Record name | Propylene glycol phenyl ether | |
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Color/Form |
Colorless to yellow liquid | |
CAS No. |
770-35-4 | |
Record name | 1-Phenoxy-2-propanol | |
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Record name | Propylene glycol phenyl ether | |
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Record name | 1-Phenoxy-2-propanol | |
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Record name | 2-Propanol, 1-phenoxy- | |
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Record name | 1-Phenoxy-2-propanol | |
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Record name | 1-phenoxypropan-2-ol | |
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Record name | PHENOXYISOPROPANOL | |
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Record name | Propylene glycol phenyl ether | |
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Melting Point |
11.4 °C | |
Record name | Propylene glycol phenyl ether | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.